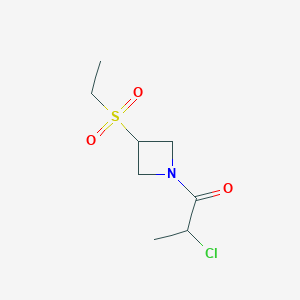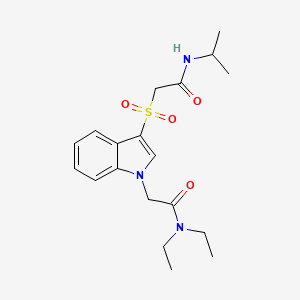
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine is a chemical compound with the linear formula C7H5F6N3 . It is a solid substance with a molecular weight of 245.13 .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine, are synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of TFMP derivatives is an important research topic due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The InChI code for 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine is1S/C7H5F6N3/c8-6(9,10)4-1-3(16-14)2-5(15-4)7(11,12)13/h1-2H,14H2,(H,15,16) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine is a solid substance . It has a melting point range of 124 - 126 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives : A variety of novel pyridine and fused pyridine derivatives have been synthesized using compounds structurally related to 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine. These derivatives have potential applications in the field of antimicrobial and antioxidant activities (Flefel et al., 2018).
Antimicrobial Agents : Synthesis of chiral linear and macrocyclic bridged pyridines, related to the chemical structure of 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine, have been reported for their antimicrobial properties (Al-Salahi et al., 2010).
Coordination Chemistry : The compound has been used in the formation of novel ligands for transition and non-transition metal ions, indicating its potential in coordination chemistry (Constable & Holmes, 1987).
Photochemical and Electrochemical Studies : It has been involved in studies related to photochemical and electrochemical properties of lanthanide complexes, indicating its relevance in material science (Fernández et al., 2014).
Synthesis of Energetic Compounds : Pyridine derivatives based on 4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine have been synthesized and characterized for their potential as energetic compounds (Zhang et al., 2017).
Polyimide Synthesis : The compound has been used in the synthesis of novel polyimides, indicating its utility in the development of new materials with desirable thermal and soluble properties (Zhuo et al., 2014).
Single-Molecule Magnet Behavior : It has been utilized in the synthesis of linear Dy(III) complexes exhibiting single-molecule magnet behavior, important in the field of molecular magnetism (Anwar et al., 2012).
Catalysis and Supramolecular Assemblies : Its derivatives have been studied for their potential in catalysis and the formation of supramolecular assemblies, highlighting its versatility in chemistry (Yin et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2,6-bis(trifluoromethyl)pyridin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F6N3/c8-6(9,10)4-1-3(16-14)2-5(15-4)7(11,12)13/h1-2H,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYNRHGBVYEUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinyl-2,6-bis(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701445.png)

![methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2701447.png)





![2-[(1-Methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2701459.png)

![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2701462.png)
